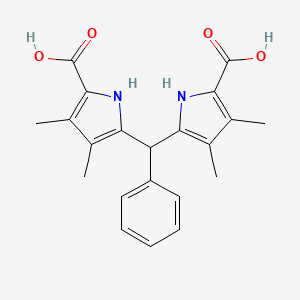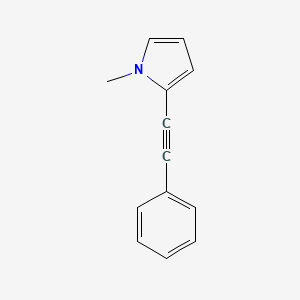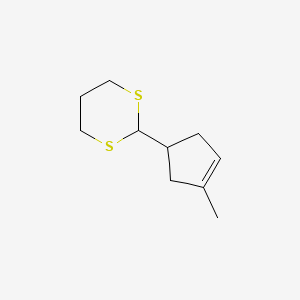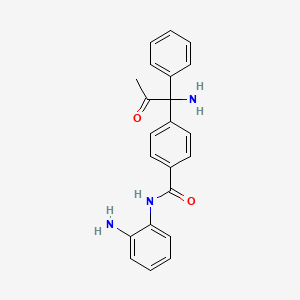![molecular formula C4F13P B12543051 Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane CAS No. 827027-06-5](/img/structure/B12543051.png)
Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane is a fluorinated organophosphorus compound characterized by the presence of multiple trifluoromethyl groups attached to a central phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane typically involves the reaction of phosphorus pentafluoride (PF5) with trifluoromethylating agents. One common method is the reaction of PF5 with trifluoromethyl lithium (CF3Li) under controlled conditions. The reaction proceeds as follows:
PF5+4CF3Li→P(CF3)4F+4LiF
This reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the desired product’s quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert it to lower oxidation state phosphorus compounds.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed:
Oxidation: Formation of compounds like phosphine oxides.
Reduction: Formation of phosphines.
Substitution: Formation of various substituted phosphines depending on the reagents used.
Applications De Recherche Scientifique
Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design due to its unique fluorinated structure.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane exerts its effects is primarily through its ability to act as a strong electrophile. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. The trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable tool in various chemical transformations.
Comparaison Avec Des Composés Similaires
Fluoro[tetrakis(trifluoromethyl)]-lambda~5~-phosphane can be compared with other similar fluorinated compounds, such as:
Tetrakis(trifluoromethyl)allene: Known for its reactivity in cycloaddition reactions.
Tetrakis(trifluoromethyl)thiophene: Used in the synthesis of photochromic compounds.
Tetrakis(trifluoromethyl)porphyrin: Utilized in the study of electronic properties and catalysis.
Uniqueness: The unique combination of a central phosphorus atom with multiple trifluoromethyl groups in this compound imparts distinct chemical properties, such as high reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
827027-06-5 |
|---|---|
Formule moléculaire |
C4F13P |
Poids moléculaire |
326.00 g/mol |
Nom IUPAC |
fluoro-tetrakis(trifluoromethyl)-λ5-phosphane |
InChI |
InChI=1S/C4F13P/c5-1(6,7)18(17,2(8,9)10,3(11,12)13)4(14,15)16 |
Clé InChI |
BJWFJXMYKRSJLG-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)P(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


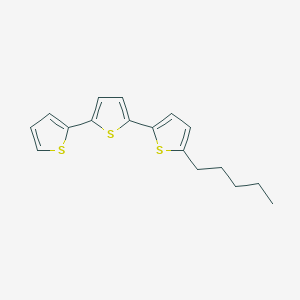
![6,6-Dimethyl-6H-pyrano[2,3-f][2,1,3]benzoxadiazole](/img/structure/B12542976.png)
![1-(4-Chlorophenyl)cyclohepta[d]imidazol-2(1H)-one](/img/structure/B12542983.png)
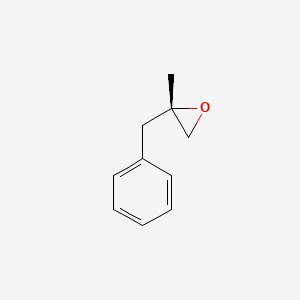
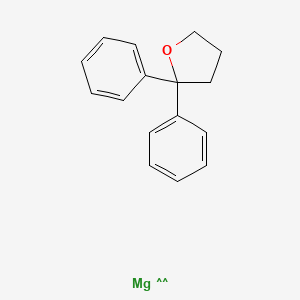
![5-[(Benzyloxy)methyl]-4,5-dihydro-1,2-thiazole](/img/structure/B12542995.png)
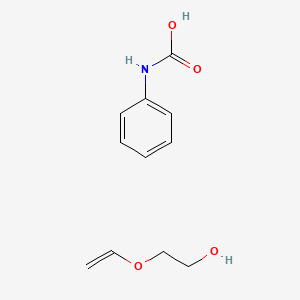
![7-Methylbenzo[c][2,7]naphthyridine](/img/structure/B12543013.png)
![Tribenzyl[(furan-2-carbonyl)oxy]stannane](/img/structure/B12543026.png)
![Propanoic acid, 3-[bis(ethylthio)phosphinyl]-, phenyl ester](/img/structure/B12543028.png)
